Lambrolizumab

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

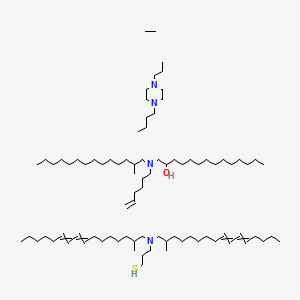

Structure

2D Structure

Properties

Molecular Formula |

C85H170N4OS |

|---|---|

Molecular Weight |

1296.4 g/mol |

IUPAC Name |

1-butyl-4-propylpiperazine;ethane;1-[hex-5-enyl(2-methyltetradecyl)amino]tetradecan-2-ol;3-[2-methylhexadeca-8,10-dienyl(2-methylhexadeca-9,11-dienyl)amino]propane-1-thiol |

InChI |

InChI=1S/C37H69NS.C35H71NO.C11H24N2.C2H6/c1-5-7-9-11-13-15-17-19-21-23-25-27-30-36(3)34-38(32-29-33-39)35-37(4)31-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5-8-11-14-16-18-20-22-24-26-29-34(4)32-36(31-28-13-10-7-3)33-35(37)30-27-25-23-21-19-17-15-12-9-6-2;1-3-5-7-13-10-8-12(6-4-2)9-11-13;1-2/h11,13-18,20,36-37,39H,5-10,12,19,21-35H2,1-4H3;7,34-35,37H,3,5-6,8-33H2,1-2,4H3;3-11H2,1-2H3;1-2H3 |

InChI Key |

AMOIBCKFWIUEKF-UHFFFAOYSA-N |

Canonical SMILES |

CC.CCCCCCCCCCCCC(C)CN(CCCCC=C)CC(CCCCCCCCCCCC)O.CCCCCC=CC=CCCCCCC(C)CN(CCCS)CC(C)CCCCCCC=CC=CCCCC.CCCCN1CCN(CC1)CCC |

Origin of Product |

United States |

Foundational & Exploratory

Lambrolizumab (Pembrolizumab): A Technical Guide to its Mechanism of Action in Melanoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lambrolizumab, now widely known as pembrolizumab (Keytruda®), is a humanized monoclonal IgG4 kappa isotype antibody that has revolutionized the treatment landscape for advanced melanoma.[1][2] As an immune checkpoint inhibitor, its mechanism of action is centered on blocking the programmed cell death protein 1 (PD-1) receptor, thereby unleashing the body's own immune system to combat cancer cells.[3][4] This technical guide provides an in-depth exploration of the core mechanism of action of this compound in melanoma, supported by quantitative data from pivotal clinical trials, detailed experimental methodologies, and visualizations of key pathways and workflows.

Core Mechanism of Action: Reinvigorating the Anti-Tumor Immune Response

The therapeutic efficacy of this compound is rooted in its ability to disrupt the PD-1/PD-L1/L2 immune checkpoint pathway, a critical mechanism of immune evasion employed by tumor cells.

The PD-1 Pathway in Melanoma:

T-lymphocytes (T-cells) are the primary effectors of the anti-tumor immune response. However, their activity is tightly regulated by a series of co-stimulatory and co-inhibitory signals, known as immune checkpoints, to prevent excessive inflammation and autoimmunity.[3] The PD-1 receptor is a key inhibitory checkpoint expressed on the surface of activated T-cells. Melanoma cells can exploit this pathway by expressing the ligands for PD-1, namely Programmed Death-Ligand 1 (PD-L1) and Programmed Death-Ligand 2 (PD-L2).

When PD-L1 or PD-L2 on the surface of a melanoma cell binds to the PD-1 receptor on a T-cell, it transmits an inhibitory signal into the T-cell. This signaling cascade leads to T-cell "exhaustion," characterized by decreased proliferation, reduced cytokine production (such as Interferon-gamma, IFN-γ), and diminished cytotoxic activity, ultimately allowing the tumor to evade immune destruction.

This compound's Intervention:

This compound is a high-affinity antibody that selectively binds to the PD-1 receptor on T-cells. This binding physically obstructs the interaction between PD-1 and its ligands, PD-L1 and PD-L2. By blocking this inhibitory signal, this compound effectively "releases the brakes" on the T-cell, restoring its ability to recognize and attack melanoma cells. This reactivation of the anti-tumor immune response is the cornerstone of this compound's therapeutic effect.

Quantitative Data from Pivotal Clinical Trials

The clinical efficacy of this compound in melanoma has been extensively documented in a series of KEYNOTE trials. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of this compound in Advanced Melanoma (KEYNOTE-001)

| Patient Cohort | Dosing Regimen | Number of Patients | Overall Response Rate (ORR) | 3-Year Overall Survival (OS) Rate |

| All Patients | 2 mg/kg Q3W, 10 mg/kg Q3W, or 10 mg/kg Q2W | 655 | 33% | 40% |

| Ipilimumab-naïve | Various | 313 | 39% | 41% |

| Ipilimumab-treated | Various | 342 | 29% | 41% |

| Treatment-naïve | Various | Not specified in pooled analysis | 45% | 45% |

Table 2: Comparison of this compound and Chemotherapy in Ipilimumab-Refractory Melanoma (KEYNOTE-002)

| Treatment Arm | Number of Patients | 6-Month Progression-Free Survival (PFS) | Overall Response Rate (ORR) |

| This compound 2 mg/kg Q3W | 180 | 34% | 21% |

| This compound 10 mg/kg Q3W | 181 | 38% | 25% |

| Investigator-Choice Chemotherapy | 179 | 16% | 4% |

Table 3: Comparison of this compound and Ipilimumab in Advanced Melanoma (KEYNOTE-006)

| Treatment Arm | Number of Patients | 1-Year Overall Survival (OS) Rate | 7-Year Overall Survival (OS) Rate |

| This compound 10 mg/kg Q2W or Q3W (pooled) | 556 | 74.1% (Q2W) / 68.4% (Q3W) | 37.8% |

| Ipilimumab 3 mg/kg Q3W | 278 | 58.2% | 25.3% |

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the clinical development of this compound for melanoma.

Tumor Response Assessment: RECIST 1.1 and irRC

Objective: To evaluate changes in tumor burden in response to treatment.

Methodology:

-

Imaging: Tumor assessments were conducted via computed tomography (CT) or magnetic resonance imaging (MRI) at baseline and then at regular intervals (e.g., every 12 weeks).

-

RECIST 1.1 (Response Evaluation Criteria in Solid Tumors v1.1):

-

Target Lesions: Up to five of the largest measurable lesions were selected as target lesions.

-

Measurement: The longest diameter of each target lesion was measured.

-

Response Categories:

-

Complete Response (CR): Disappearance of all target lesions.

-

Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.

-

Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions, or the appearance of new lesions.

-

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

-

-

-

irRC (immune-related Response Criteria):

-

Rationale: To account for atypical response patterns observed with immunotherapies, such as pseudoprogression (an initial increase in tumor size followed by a response).

-

Method: Similar to RECIST, but new lesions do not automatically signify progressive disease. An increase in tumor burden requires confirmation with a subsequent scan to be classified as PD.

-

Immunohistochemistry (IHC) for PD-L1 Expression

Objective: To determine the expression levels of PD-L1 in tumor tissue.

Methodology:

-

Antibody and Platform: The PD-L1 IHC 22C3 pharmDx assay was performed on the Dako Autostainer Link 48 platform.

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor specimens were sectioned.

-

Staining Procedure:

-

Deparaffinization, rehydration, and target retrieval were performed using a 3-in-1 procedure on the PT Link platform.

-

The primary antibody, anti-PD-L1 clone 22C3, was applied.

-

A secondary antibody and a chromogen (3,3'-diaminobenzidine tetrahydrochloride - DAB) were used for visualization, resulting in a brown precipitate at the site of antigen expression.

-

The tissue was counterstained with hematoxylin.

-

-

Scoring:

-

PD-L1 expression was assessed in both tumor cells and mononuclear inflammatory cells.

-

A 6-point scoring system was used: IHC0 (no staining), IHC1 (<1%), IHC2 (1%-9%), IHC3 (10%-32%), IHC4 (33%-65%), and IHC5 (66%-100% staining).

-

A positivity threshold was often defined as ≥1% of cells staining for PD-L1.

-

T-Cell Activation and Function Assays

Objective: To measure the functional consequences of PD-1 blockade on T-cells.

Methodology:

-

Peripheral Blood Mononuclear Cell (PBMC) Isolation:

-

Whole blood was collected from patients.

-

PBMCs were isolated using Ficoll-Paque density gradient centrifugation.

-

-

Flow Cytometry for Immune Cell Phenotyping:

-

PBMCs were stained with a panel of fluorescently-labeled antibodies against various cell surface markers (e.g., CD3, CD4, CD8, PD-1, Ki-67).

-

Cells were analyzed on a flow cytometer to quantify different immune cell populations and their expression of key markers.

-

-

T-Cell Proliferation Assays:

-

PBMCs or isolated T-cells were labeled with a proliferation-tracking dye (e.g., CFSE).

-

Cells were stimulated in vitro with antigens or mitogens in the presence or absence of this compound.

-

Proliferation was measured by the dilution of the dye using flow cytometry.

-

-

Cytokine Release Assays (e.g., ELISpot, Intracellular Cytokine Staining):

-

ELISpot: PBMCs were stimulated in vitro, and the number of cells secreting a specific cytokine (e.g., IFN-γ) was quantified.

-

Intracellular Cytokine Staining: Stimulated T-cells were treated with a protein transport inhibitor (e.g., Brefeldin A) to trap cytokines intracellularly. The cells were then fixed, permeabilized, and stained with anti-cytokine antibodies for flow cytometric analysis.

-

Conclusion

This compound (pembrolizumab) has fundamentally altered the prognosis for patients with advanced melanoma. Its mechanism of action, centered on the blockade of the PD-1/PD-L1 immune checkpoint, effectively restores the anti-tumor activity of the patient's own T-cells. This guide has provided a detailed overview of this mechanism, supported by robust clinical trial data and an outline of the key experimental protocols that have been instrumental in its development and validation. The continued investigation into the nuances of the PD-1 pathway and the tumor microenvironment will undoubtedly lead to further refinements in immunotherapy and improved outcomes for patients with melanoma and other malignancies.

References

- 1. Development of a clinical trial assay for PD-L1 immunohistochemistry (IHC) for use with pembrolizumab (pembro) clinical trials in melanoma. - ASCO [asco.org]

- 2. ascopubs.org [ascopubs.org]

- 3. Pembrolizumab versus investigator-choice chemotherapy for ipilimumab-refractory melanoma (KEYNOTE-002): a randomised, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merck.com [merck.com]

A Technical Guide to Pembrolizumab and the Inhibition of the PD-1/PD-L1 Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pembrolizumab is a humanized monoclonal antibody of the IgG4-kappa isotype that has revolutionized cancer treatment by targeting the programmed cell death-1 (PD-1) receptor.[1][2] As a cornerstone of immuno-oncology, it functions as an immune checkpoint inhibitor, effectively releasing the "brakes" on the immune system to recognize and eliminate cancer cells.[3] This guide provides an in-depth technical overview of the PD-1/PD-L1 pathway, the precise mechanism of action of Pembrolizumab, its pharmacological properties, and the key experimental protocols used to characterize its activity.

The PD-1/PD-L1 Immune Checkpoint Pathway

The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation and maintains self-tolerance, thereby preventing autoimmune reactions.

-

PD-1 (Programmed Death-1, CD279): A co-inhibitory receptor expressed on the surface of activated T-cells, B-cells, and natural killer (NK) cells.[4]

-

PD-L1 (Programmed Death-Ligand 1, B7-H1) and PD-L2 (B7-DC): Ligands for the PD-1 receptor. While PD-L2 expression is mainly restricted to antigen-presenting cells (APCs), PD-L1 is expressed on a wide range of hematopoietic and non-hematopoietic cells, including many types of cancer cells.

Under normal physiological conditions, the binding of PD-L1 or PD-L2 to PD-1 on an activated T-cell delivers an inhibitory signal. This signal, mediated by the recruitment of phosphatases like SHP-2 to the T-cell receptor (TCR) signaling complex, dampens T-cell proliferation, cytokine production, and cytotoxic activity.

Many tumors exploit this pathway to evade immune destruction. By overexpressing PD-L1 on their surface, cancer cells can engage with PD-1 on tumor-infiltrating T-cells, leading to T-cell "exhaustion" or anergy and allowing the tumor to grow unchecked.

Pembrolizumab: Mechanism of Action

Pembrolizumab is a high-affinity, selective IgG4 humanized monoclonal antibody designed to block the PD-1 receptor. Its mechanism revolves around preventing the interaction between PD-1 and its ligands, PD-L1 and PD-L2.

By binding to a specific epitope on the PD-1 receptor, Pembrolizumab sterically hinders the binding of PD-L1 and PD-L2. This action effectively removes the inhibitory signal, thereby restoring the functional activity of tumor-specific T-cells. The reactivated T-cells can then proliferate, produce cytokines (such as IFN-γ), and exert their cytotoxic effects, leading to immune-mediated tumor cell death. Pembrolizumab's IgG4 isotype was chosen to minimize antibody-dependent cell-mediated cytotoxicity (ADCC), thus avoiding the destruction of activated, PD-1-expressing T-cells.

Quantitative Data and Pharmacology

The efficacy and dosing of Pembrolizumab are supported by extensive pharmacological data.

Table 1: Pharmacokinetic and Binding Properties of Pembrolizumab

| Parameter | Value | Reference(s) |

| Molecular Weight | ~149 kDa | |

| Binding Affinity (KD) to PD-1 | 29 pM | |

| Half-Life (t1/2) | ~20-27 days | |

| Volume of Distribution (Vss) | ~7.4 L | |

| Clearance | ~0.22 L/day | |

| PD-1 Receptor Occupancy | >90% at clinical doses |

Table 2: Selected Clinical Efficacy Data for Pembrolizumab

| Indication | Trial (Phase) | Treatment Arm | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Reference(s) |

| Advanced Melanoma | KEYNOTE-006 (III) | Pembrolizumab (every 3 weeks) | 32.9% | 46.4% (at 6 months) | |

| Ipilimumab | 11.9% | 26.5% (at 6 months) | |||

| NSCLC (PD-L1 ≥1%) | KEYNOTE-042 (III) | Pembrolizumab Monotherapy | 27.3% | 5.4 months (median) | |

| Chemotherapy | 21.5% | 5.4 months (median) | |||

| Metastatic Cervical Cancer (CPS ≥1) | KEYNOTE-158 (II) | Pembrolizumab Monotherapy | 14.3% | 2.1 months (median) |

NSCLC: Non-Small Cell Lung Cancer; CPS: Combined Positive Score

Key Experimental Protocols

Characterizing the interaction between Pembrolizumab and the PD-1/PD-L1 axis requires specific and robust experimental methodologies.

Protocol: PD-L1 Expression by Immunohistochemistry (IHC)

IHC is the standard method for assessing PD-L1 expression in tumor tissue to identify patients likely to respond to Pembrolizumab. The FDA has approved specific IHC assays, such as the PD-L1 IHC 22C3 pharmDx, as a companion diagnostic.

Objective: To detect the presence and localization of PD-L1 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Methodology:

-

Sample Preparation: Obtain FFPE tumor tissue block. Cut 4-5 micron thick sections and mount on positively charged slides. Bake slides at 55-60°C for at least 20 minutes.

-

Deparaffinization and Rehydration: Immerse slides in xylene (or a xylene substitute) to remove paraffin, followed by a series of graded ethanol washes (e.g., 100%, 95%, 70%) to rehydrate the tissue. Finally, rinse in deionized water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) to unmask the antigen. This is typically done by immersing slides in a retrieval buffer (e.g., citrate buffer, pH 6.0 or EDTA buffer, pH 9.0) and heating in a pressure cooker, water bath, or steamer.

-

Peroxidase Block: Incubate sections with a hydrogen peroxide solution to block endogenous peroxidase activity, which can cause background staining.

-

Primary Antibody Incubation: Apply the primary antibody (e.g., anti-PD-L1 rabbit monoclonal, clone 22C3) and incubate for a specified time (e.g., 60 minutes) at room temperature in a humidified chamber.

-

Detection System: Apply a polymer-based detection system. This typically involves a secondary antibody linker that binds to the primary antibody and a polymer conjugated with horseradish peroxidase (HRP).

-

Chromogen Application: Add a chromogen substrate, such as 3,3'-Diaminobenzidine (DAB), which reacts with HRP to produce a brown-colored precipitate at the site of the antigen.

-

Counterstaining: Lightly stain the tissue with hematoxylin to visualize cell nuclei, providing histological context.

-

Dehydration and Mounting: Dehydrate the slides through graded ethanol and clear with xylene. Coverslip the slides using a permanent mounting medium.

-

Scoring: A pathologist evaluates the staining. For many cancers treated with Pembrolizumab, this involves calculating the Tumor Proportion Score (TPS) or Combined Positive Score (CPS).

Protocol: T-Cell Reactivation Assay by Flow Cytometry

This assay measures the functional consequence of PD-1 blockade by quantifying markers of T-cell activation.

Objective: To assess the ability of Pembrolizumab to enhance T-cell activation and cytokine production in vitro.

Methodology:

-

Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density-gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture and Stimulation: Culture PBMCs in complete RPMI-1640 medium. Stimulate the T-cells using a polyclonal activator like anti-CD3/anti-CD28 beads or a specific antigen (e.g., tetanus toxoid) to induce PD-1 expression.

-

Treatment: Add Pembrolizumab or an IgG4 isotype control antibody to the stimulated cultures at a relevant concentration (e.g., 10 µg/mL). Incubate for 24-72 hours.

-

Intracellular Cytokine Staining (Optional): For the final 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.

-

Surface Marker Staining: Harvest cells and wash with FACS buffer (PBS + 2% FBS). Incubate cells with a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, and an activation marker like CD69 or CD25) for 20-30 minutes at 4°C in the dark.

-

Fixation and Permeabilization: If performing intracellular staining, fix the cells with a fixation buffer (e.g., 2% paraformaldehyde) and then permeabilize with a permeabilization buffer (e.g., saponin-based).

-

Intracellular Staining: Add fluorescently-conjugated antibodies against intracellular targets (e.g., IFN-γ, Ki-67) to the permeabilized cells. Incubate for 30 minutes at 4°C in the dark.

-

Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a multi-parameter flow cytometer.

-

Data Analysis: Gate on lymphocyte populations (CD3+) and then on CD4+ and CD8+ subsets. Analyze the percentage of cells expressing activation markers (CD69+, IFN-γ+) in the Pembrolizumab-treated group versus the isotype control group. An increase in these markers indicates T-cell reactivation.

Protocol: PD-1 Receptor Occupancy (RO) Assay

This assay quantifies the percentage of PD-1 receptors on target T-cells that are bound by Pembrolizumab.

Objective: To determine the extent and duration of target engagement by Pembrolizumab on circulating T-cells.

Methodology:

-

Sample Collection: Collect whole blood from patients at various time points before and after Pembrolizumab administration.

-

Assay Principle: The assay uses a fluorescently-labeled anti-PD-1 antibody that does not compete with Pembrolizumab for binding (to measure total PD-1) or a competing antibody/ligand (to measure free, unbound PD-1). A common approach measures free receptors.

-

Staining:

-

Aliquot whole blood or isolated PBMCs.

-

Add a cocktail of antibodies to identify T-cell subsets (e.g., anti-CD3, anti-CD4, anti-CD8).

-

Add a fluorescently-labeled anti-PD-1 detection antibody (e.g., clone EH12.1-PE) that competes with Pembrolizumab for the same binding site. The signal from this antibody will be inversely proportional to the amount of Pembrolizumab bound to the cells.

-

Incubate for 30 minutes at 4°C.

-

-

Red Blood Cell Lysis: If using whole blood, lyse red blood cells using a commercial lysis buffer.

-

Acquisition: Wash and acquire cells on a flow cytometer.

-

Calculation and Analysis:

-

Gate on CD4+ and CD8+ T-cell populations.

-

Measure the Mean Fluorescence Intensity (MFI) of the detection antibody.

-

Receptor Occupancy (%) is calculated as: [1 - (MFI of post-dose sample / MFI of pre-dose baseline sample)] * 100

-

A high RO value indicates successful target engagement by Pembrolizumab.

-

References

Early Clinical Studies of Lambrolizumab (MK-3475): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the seminal early clinical studies of Lambrolizumab (MK-3475), now known as Pembrolizumab. This compound is a humanized monoclonal IgG4 antibody designed to block the interaction between the programmed cell death-1 (PD-1) receptor and its ligands, PD-L1 and PD-L2.[1][2] This document synthesizes key findings from the foundational Phase 1b KEYNOTE-001 trial, focusing on quantitative data, experimental protocols, and the underlying mechanism of action for an audience of research and development professionals.

Core Mechanism: The PD-1/PD-L1 Signaling Pathway

The PD-1 pathway is a critical immune checkpoint that regulates T-cell activation and promotes self-tolerance.[1] Many tumors exploit this pathway to evade immune surveillance by overexpressing PD-L1 on their surface.[2][3] When PD-L1 on a tumor cell binds to the PD-1 receptor on an activated T-cell, it transmits an inhibitory signal, leading to T-cell exhaustion and rendering the immune cell unable to destroy the cancer cell. This compound is designed to disrupt this interaction, thereby restoring the T-cell's natural antitumor activity.

Pivotal Phase 1b Study: KEYNOTE-001

The foundational study for this compound was the Phase 1b KEYNOTE-001 trial (NCT01295827), a multi-cohort, open-label study that evaluated the drug's safety, tolerability, and antitumor activity in patients with advanced solid tumors. The initial dose-escalation and expansion cohorts in patients with advanced melanoma provided the crucial preliminary evidence of efficacy that propelled its rapid development.

Experimental Protocol: KEYNOTE-001 (Melanoma Cohorts)

Study Design:

-

Dose Escalation: A traditional 3+3 design was used initially to establish safety and tolerability, with doses of 1, 3, and 10 mg/kg.

-

Expansion Cohorts: Following the dose-escalation phase, the study was expanded to include a larger population of patients with advanced melanoma. Patients were enrolled into cohorts receiving one of three dosing regimens: 10 mg/kg every two weeks (Q2W), 10 mg/kg every three weeks (Q3W), or 2 mg/kg Q3W.

-

Treatment Duration: this compound was administered via intravenous infusion until confirmed disease progression or the development of unacceptable toxicity.

Patient Population:

-

Inclusion Criteria: Patients with advanced, unresectable melanoma were enrolled. The study included patients who were both naïve to the CTLA-4 inhibitor ipilimumab and those who had been previously treated with it.

-

Exclusion Criteria: Key exclusions included prior treatment with a PD-1 or PD-L1 inhibitor and active autoimmune disease requiring systemic steroids.

Endpoints and Assessments:

-

Primary Endpoints: The initial aims were to define dose-limiting toxicities (DLTs), characterize pharmacokinetics, and establish a recommended Phase 2 dose. In the expansion cohorts, the primary efficacy endpoint was the Overall Response Rate (ORR).

-

Secondary Endpoints: Secondary objectives included Progression-Free Survival (PFS), Overall Survival (OS), and Duration of Response (DOR).

-

Tumor Assessment: Tumor responses were systematically assessed every 12 weeks by an independent, blinded radiographic review according to the Response Evaluation Criteria in Solid Tumors (RECIST 1.1).

Clinical Efficacy Data (Advanced Melanoma)

Early results from the KEYNOTE-001 expansion cohort of 135 patients with advanced melanoma demonstrated significant and durable antitumor activity. The data, presented at ASCO in 2013 and published in the New England Journal of Medicine, were instrumental in the drug's development.

| Efficacy Endpoint | 10 mg/kg Q2W | 10 mg/kg Q3W | 2 mg/kg Q3W | All Doses Pooled |

| Number of Patients | - | - | - | 135 |

| Overall Response Rate (ORR) | 52% | - | 25% | 38% |

| Complete Response (CR) | 10% | - | - | - |

| Progression-Free Survival (PFS) | - | - | - | >7 months (median) |

| Duration of Response (DOR) | 28+ to 240+ days | 28+ to 240+ days | 28+ to 240+ days | Median not reached |

| Continued Response | - | - | - | 81% of responders still on treatment at time of analysis |

Data compiled from the initial Phase 1b expansion study results as of March 2013.

Notably, the response rates were similar between patients who had previously received ipilimumab (38%) and those who had not (37%), indicating efficacy in a treatment-refractory population.

Safety and Tolerability Profile

This compound was generally well-tolerated in early trials, with most adverse events being mild to moderate and manageable.

| Adverse Event (AE) Profile | Incidence / Details |

| Most Common Drug-Related AEs | Fatigue (22-30%), Rash (18-21%), Pruritus (14-21%), Diarrhea (20%). Mostly Grade 1/2. |

| Grade 3/4 Drug-Related AEs | 10-13% of patients. |

| Most Common Grade 3/4 AEs | Rash (2%), Fatigue (1.5%), Elevated AST (1.5%). |

| Serious AEs of Interest | Pneumonitis (4-6 cases reported, all Grade 1/2). |

| Discontinuation due to AEs | Three patients discontinued due to treatment-related AEs (Grade 2 fatigue, pneumonitis, and decreased weight). |

Data from analyses of 133-135 patients in the KEYNOTE-001 melanoma cohort.

Pharmacokinetics and Pharmacodynamics (PK/PD)

Pharmacokinetic analysis from early trials across various solid tumors provided the rationale for the dosing regimens selected for later-stage studies.

| PK/PD Parameter | Finding |

| Half-Life | 14–22 days. |

| Distribution | Small volume of distribution at steady state (7.4 L), suggesting limited extravascular distribution. |

| Clearance | Linear serum exposure over the 0.1–10.0 mg/kg dose range; lower doses were associated with a non-linear clearance component. |

| Target Engagement | Ex vivo experiments suggested that complete peripheral PD-1 receptor engagement began at doses of 1 mg/kg and was durable for at least 21 days. |

| Dose Rationale | Translational modeling predicted robust responses at doses ≥2 mg/kg Q3W, with limited activity below 1.0 mg/kg Q3W. This supported the evaluation of 2 mg/kg Q3W and 10 mg/kg (Q2W/Q3W) doses. |

Conclusion

The early clinical studies of this compound (MK-3475), particularly the KEYNOTE-001 trial, were pivotal in establishing its foundational safety and efficacy profile. The trial demonstrated substantial and durable antitumor activity in patients with advanced melanoma, including those refractory to prior therapies, with a manageable safety profile. The robust data on response rates, coupled with a clear understanding of its mechanism of action and favorable pharmacokinetics, led to an expedited development program and its eventual approval as a cornerstone therapy in immuno-oncology. These initial findings fundamentally altered the treatment landscape for advanced melanoma and paved the way for its investigation in numerous other malignancies.

References

- 1. Checkpoint Inhibition of PD-1: The Promise of Pembrolizumab (MK-3475) and Beyond - Personalized Medicine in Oncology [personalizedmedonc.com]

- 2. Phase 1 study of pembrolizumab (MK-3475; anti-PD-1 monoclonal antibody) in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pembrolizumab (Keytruda) - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Pembrolizumab: A Structural and Functional Comparison

Pembrolizumab (brand name Keytruda®) is a humanized monoclonal antibody of the immunoglobulin G4 (IgG4) kappa isotype that has revolutionized the treatment landscape for a multitude of cancers.[1][2] This technical guide provides an in-depth analysis of the structural and functional characteristics of pembrolizumab, offering a comparative perspective with other immune checkpoint inhibitors targeting the Programmed Death-1 (PD-1) receptor.

Structural Characteristics of Pembrolizumab

Pembrolizumab is a highly specific, engineered antibody designed to bind to the human PD-1 receptor.[3] Its structure is critical to its function and has been optimized to enhance its therapeutic efficacy and safety profile.

-

Isotype and Engineering: Pembrolizumab is a humanized IgG4 antibody. The IgG4 isotype is chosen for its reduced ability to trigger antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), minimizing off-target effects.[4][5] A key modification in its Fc region is the S228P mutation in the hinge region, which prevents "Fab arm exchange," a phenomenon common to IgG4 antibodies that can lead to a loss of bivalent binding and reduced efficacy.

-

Molecular Structure: It has an approximate molecular weight of 149 kDa. The molecule is composed of two heavy chains and two light chains, forming a characteristic Y-shaped structure. The variable regions of the antibody, grafted from a high-affinity murine anti-human PD-1 antibody, form the antigen-binding site (paratope) that recognizes a specific epitope on the PD-1 receptor.

Functional Mechanism of Action

Pembrolizumab's therapeutic effect is derived from its ability to block the PD-1 signaling pathway, a critical immune checkpoint that cancer cells often exploit to evade immune surveillance.

-

Target and Binding: Pembrolizumab binds with high affinity to the PD-1 receptor, which is expressed on the surface of activated T cells, B cells, and natural killer (NK) cells. This binding physically obstructs the interaction between PD-1 and its ligands, PD-L1 and PD-L2, which are often overexpressed on the surface of tumor cells and other cells within the tumor microenvironment.

-

Immune Response Restoration: The engagement of PD-1 by its ligands normally transmits an inhibitory signal into the T cell, leading to T-cell "exhaustion" and a dampened anti-tumor immune response. By blocking this interaction, pembrolizumab releases the brakes on the immune system, restoring the ability of cytotoxic T cells to recognize and eliminate cancer cells.

Comparative Analysis with Other PD-1 Inhibitors

While several PD-1 inhibitors exist, subtle differences in their structure and binding can lead to variations in their clinical profiles. Here, we compare pembrolizumab to two other prominent PD-1 inhibitors: nivolumab and cemiplimab.

Pembrolizumab vs. Nivolumab

Nivolumab (brand name Opdivo®) is another humanized IgG4 monoclonal antibody that targets PD-1.

-

Structural Similarities and Differences: Like pembrolizumab, nivolumab is an IgG4 antibody, minimizing effector functions. Both are structurally very similar outside of their variable regions. However, they bind to different, non-overlapping epitopes on the PD-1 receptor. Pembrolizumab binds to the C'D loop of PD-1, whereas nivolumab binds to the N-terminal loop. This difference in binding epitope is a key structural distinction.

-

Functional Implications: Both antibodies effectively block the interaction of PD-1 with PD-L1 and PD-L2. The different binding sites may lead to subtle differences in the conformational changes induced in the PD-1 receptor, but both ultimately achieve the same functional outcome of restoring T-cell activity.

Pembrolizumab vs. Cemiplimab

Cemiplimab (brand name Libtayo®) is another PD-1 inhibitor with a distinct clinical profile.

-

Functional Comparison: Both cemiplimab and pembrolizumab are monoclonal antibodies that target and block the PD-1 receptor, interrupting the PD-1/PD-L1 signaling pathway. Cemiplimab has shown significant efficacy, particularly in cutaneous squamous cell carcinoma (CSCC). Some studies suggest cemiplimab may have a higher binding affinity for the PD-1 receptor compared to pembrolizumab, though this can vary depending on the assay used.

-

Clinical Efficacy: While both drugs have demonstrated efficacy across various cancers, head-to-head comparisons are limited. Indirect treatment comparisons in advanced CSCC have suggested that cemiplimab may offer improved survival outcomes relative to pembrolizumab in this specific indication. In non-small cell lung cancer (NSCLC) with high PD-L1 expression, a meta-analysis suggested that cemiplimab was associated with statistically significant improvements in progression-free survival (PFS) and overall response rate (ORR) compared to pembrolizumab, with comparable overall survival (OS).

Quantitative Data Summary

The following tables summarize key quantitative data for pembrolizumab and its comparators.

Table 1: Binding Affinity to Human PD-1

| Antibody | Binding Affinity (KD) | Measurement Technique |

| Pembrolizumab | ~29 pM - 3.4 nM | Surface Plasmon Resonance (SPR) |

| Nivolumab | ~3.06 nM | Surface Plasmon Resonance (SPR) |

| Sintilimab | ~74 pM | Surface Plasmon Resonance (SPR) |

Note: KD values can vary between studies and experimental conditions.

Table 2: Selected Clinical Efficacy Data (Advanced/Metastatic NSCLC, PD-L1 TPS ≥50%)

| Study (Drug) | Overall Response Rate (ORR) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |

| KEYNOTE-024 (Pembrolizumab) | 44.8% | 30.0 months | 10.3 months |

| EMPOWER-Lung 1 (Cemiplimab) | 39.2% | 22.1 months | 6.2 months |

| KEYNOTE-042 (Pembrolizumab) | 39.1% | 20.0 months | 7.1 months |

Data is sourced from respective clinical trials and may not be from direct head-to-head comparisons. For more detailed and up-to-date clinical trial data, refer to official sources.

Experimental Protocols

The characterization of monoclonal antibodies like pembrolizumab involves a suite of sophisticated analytical and functional assays.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics of macromolecules.

-

Principle: The antibody (ligand) is immobilized on a sensor chip. The antigen (analyte, in this case, the PD-1 receptor) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.

-

Methodology:

-

Immobilization: An anti-human Fc antibody is immobilized on a CM5 sensor chip via amine coupling.

-

Ligand Capture: Pembrolizumab is captured onto the anti-human Fc surface.

-

Analyte Injection: A series of concentrations of the recombinant human PD-1 ectodomain are injected over the surface to measure association (kon).

-

Dissociation: Buffer is flowed over the surface to measure the dissociation rate (koff).

-

Data Analysis: The sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Cell-Based Functional Assays (T-Cell Activation)

These assays determine the biological activity of the antibody in a cellular context.

-

Principle: To measure the ability of pembrolizumab to block PD-1/PD-L1 interaction and restore T-cell function, co-culture systems are used. Increased T-cell activation is typically measured by the release of cytokines like Interleukin-2 (IL-2) or Interferon-gamma (IFN-γ).

-

Methodology:

-

Cell Lines: A PD-L1 expressing cell line (e.g., CHO-K1/hPD-L1) and a PD-1 expressing reporter T-cell line (e.g., Jurkat/hPD-1/NFAT-luciferase) are used.

-

Co-culture: The two cell lines are co-cultured in the presence of a T-cell receptor (TCR) agonist (e.g., anti-CD3 antibody).

-

Antibody Treatment: Serial dilutions of pembrolizumab or a control antibody are added to the co-culture.

-

Incubation: The cells are incubated for a specified period (e.g., 6-24 hours).

-

Readout:

-

ELISA: The supernatant is collected, and the concentration of secreted IL-2 or IFN-γ is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Reporter Gene Assay: If a reporter cell line is used, cell lysate is prepared, and luciferase activity is measured as a proxy for NFAT pathway activation.

-

-

Data Analysis: The results are plotted as a dose-response curve to determine the EC50 of the antibody.

-

Clinical Trial Methodology (e.g., KEYNOTE Studies)

Clinical trials are essential for evaluating the safety and efficacy of new drugs in humans.

-

Design: Pembrolizumab has been extensively studied in numerous clinical trials, often referred to by the "KEYNOTE" designation. These are typically multi-center, randomized, controlled studies.

-

Phases:

-

Phase I: First-in-human studies to assess safety, determine a safe dosage range, and identify side effects.

-

Phase II: Evaluate efficacy in a specific patient population and further assess safety.

-

Phase III: Large-scale trials to confirm efficacy, monitor side effects, compare it to standard treatments, and collect information that will allow the drug to be used safely.

-

-

Key Components of a Phase III Trial (e.g., KEYNOTE-042):

-

Patient Population: Clearly defined inclusion and exclusion criteria (e.g., patients with locally advanced or metastatic NSCLC, specific PD-L1 expression levels, no prior systemic treatment).

-

Randomization: Patients are randomly assigned to receive either the investigational drug (pembrolizumab) or the standard of care (e.g., platinum-based chemotherapy).

-

Treatment Arms:

-

Experimental Arm: Pembrolizumab administered at a specific dose and schedule (e.g., 200 mg every 3 weeks).

-

Control Arm: Standard chemotherapy regimen.

-

-

Endpoints:

-

Primary Endpoint: Often Overall Survival (OS) and/or Progression-Free Survival (PFS).

-

Secondary Endpoints: Objective Response Rate (ORR), duration of response, and safety.

-

-

Statistical Analysis: The trial is designed with sufficient statistical power to detect a clinically meaningful difference between the treatment arms.

-

References

Pembrolizumab's Role in T-Cell Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pembrolizumab (Keytruda®) is a humanized monoclonal antibody of the IgG4/κ isotype that has revolutionized cancer therapy. It is a potent and highly selective immune checkpoint inhibitor designed to block the interaction between the programmed cell death-1 (PD-1) receptor and its ligands, PD-L1 and PD-L2.[1] By disrupting this key inhibitory signaling pathway, Pembrolizumab reinvigorates exhausted T-cells, restoring their ability to recognize and eliminate tumor cells.[2][3] This technical guide provides a comprehensive overview of Pembrolizumab's mechanism of action, the intricacies of the PD-1 signaling pathway, quantitative data on its effects on T-cell activation, and detailed protocols for key experimental assays.

Mechanism of Action: Releasing the Brakes on the Immune System

Under normal physiological conditions, the PD-1 pathway is a crucial immune checkpoint that regulates T-cell responses to prevent autoimmunity and maintain peripheral tolerance. However, many tumors exploit this pathway to evade immune surveillance by overexpressing PD-L1 on their surface. The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T-cells delivers an inhibitory signal, leading to T-cell "exhaustion," a state characterized by reduced proliferation, cytokine production, and cytotoxic activity.

Pembrolizumab directly counteracts this immunosuppressive mechanism. By binding with high affinity to the PD-1 receptor on T-cells, it physically blocks the interaction with both PD-L1 and PD-L2. This blockade effectively "releases the brakes" on the T-cells, leading to their reactivation and the restoration of a potent anti-tumor immune response. Reinvigorated T-cells can then proliferate, produce pro-inflammatory cytokines such as interferon-gamma (IFN-γ), and execute their cytotoxic functions to kill cancer cells.

The PD-1/PD-L1 Signaling Pathway

The binding of PD-L1 or PD-L2 to the PD-1 receptor on T-cells initiates a complex intracellular signaling cascade that ultimately suppresses T-cell activation. A critical event in this process is the phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) and the immunoreceptor tyrosine-based switch motif (ITSM) within the cytoplasmic tail of PD-1.

This phosphorylation creates a docking site for the Src homology 2 domain-containing protein tyrosine phosphatase-2 (SHP-2). The recruitment and activation of SHP-2 are central to the inhibitory function of PD-1. Activated SHP-2 dephosphorylates and inactivates key downstream signaling molecules in both the T-cell receptor (TCR) and CD28 co-stimulatory pathways.

Key pathways inhibited by PD-1 signaling include:

-

PI3K/Akt Pathway: SHP-2 inhibits the activation of phosphoinositide 3-kinase (PI3K), a critical enzyme for T-cell survival, proliferation, and metabolism. This leads to reduced activation of Akt and its downstream effectors.

-

Ras/MEK/ERK Pathway: PD-1 signaling also dampens the Ras-MEK-ERK pathway, which is crucial for T-cell proliferation and differentiation, by dephosphorylating key upstream activators.

The diagrams below, generated using the DOT language for Graphviz, illustrate the PD-1/PD-L1 signaling pathway in both its suppressed and activated states.

References

A Technical Guide to the Discovery and Development of Anti-PD-1 Therapy

This guide provides an in-depth overview of the key scientific milestones, experimental methodologies, and clinical development pathways that led to the emergence of anti-Programmed Death-1 (PD-1) therapy as a cornerstone of modern cancer immunotherapy. It is intended for researchers, scientists, and professionals involved in drug development.

Initial Discovery of PD-1 and its Ligands

The journey of anti-PD-1 therapy began with fundamental research into the molecular mechanisms governing T-cell regulation.

-

Identification of PD-1 Ligands (PD-L1 and PD-L2): The function of the PD-1 receptor remained unclear until its ligands were identified. Through collaborative efforts, researchers used a PD-1-Ig fusion protein to screen for binding partners. This led to the identification of PD-1 Ligand 1 (PD-L1, also known as B7-H1 or CD274) and PD-1 Ligand 2 (PD-L2, also known as B7-DC or CD273). Both are type I transmembrane glycoproteins belonging to the B7 family. PD-L1 is widely expressed on various cells, including cancer cells, while PD-L2 expression is more restricted to antigen-presenting cells like macrophages and dendritic cells.

Mechanism of Action: The PD-1/PD-L1 Immune Checkpoint

The interaction between PD-1 on T-cells and PD-L1 on other cells, particularly tumor cells, is a key mechanism of immune evasion.

Activated T-cells, which are critical for killing cancer cells, express the PD-1 receptor on their surface. Many cancer cells exploit this by overexpressing PD-L1 on their surface. When PD-L1 on a tumor cell binds to PD-1 on a T-cell, it transmits an inhibitory signal into the T-cell. This signal suppresses T-cell proliferation, cytokine production, and cytotoxic activity, effectively "switching off" the immune attack against the tumor. Anti-PD-1 monoclonal antibodies are designed to physically block this interaction, thereby preventing the inhibitory signal and restoring the T-cell's ability to recognize and eliminate cancer cells.

Preclinical Development and Key Experiments

Robust preclinical evidence was essential to justify moving anti-PD-1 therapies into human trials. Syngeneic mouse tumor models were critical for this phase.

This protocol describes a typical experiment to evaluate the efficacy of an anti-PD-1 antibody in a mouse model.

-

Model Selection: C57BL/6 or BALB/c mice are commonly used. Tumor cell lines are chosen based on their origin (syngeneic to the mouse strain to ensure a competent immune system) and their known response to checkpoint inhibitors (e.g., MC38 colon adenocarcinoma is responsive, while B16F10 melanoma is often resistant).

-

Tumor Implantation: A suspension of a known number of tumor cells (e.g., 1 x 10^6 MC38 cells) is injected subcutaneously into the flank of the mice.

-

Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.

-

Treatment Group: Receives intraperitoneal (i.p.) injections of an anti-mouse PD-1 antibody (e.g., clone RMP1-14) at a specified dose and schedule (e.g., 10 mg/kg, twice weekly).

-

Control Group: Receives a corresponding isotype control antibody to account for any non-specific effects of the antibody injection.

-

-

Monitoring and Endpoints:

-

Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

-

Animal body weight and overall health are monitored.

-

The primary endpoint is often tumor growth delay or overall survival.

-

-

Mechanism of Action Studies (Optional): At the end of the study, tumors and spleens may be harvested for analysis of the immune cell infiltrate (e.g., CD8+ T-cells, regulatory T-cells) by flow cytometry or immunohistochemistry.

Clinical Development and Pivotal Trials

The success of preclinical studies led to the initiation of clinical trials for several anti-PD-1 antibodies, most notably Nivolumab (Opdivo) and Pembrolizumab (Keytruda).

The clinical development of these agents followed a structured path, though often accelerated due to their remarkable efficacy.

-

Phase I: The primary goals were to determine safety, dose-limiting toxicities (DLTs), and the recommended Phase 2 dose (RP2D). Unlike traditional cytotoxic agents, a maximum tolerated dose (MTD) was often not reached for checkpoint inhibitors; instead, doses demonstrating pharmacological activity and receptor occupancy were chosen. The first-in-human trial for Pembrolizumab, for example, ultimately enrolled over 1,200 patients as impressive response rates prompted the addition of expansion cohorts to assess early efficacy.

-

Phase II: These trials were designed to evaluate the efficacy of the drug in specific cancer types and patient populations. They provided initial data on response rates and durability.

-

Phase III: Large, randomized controlled trials were conducted to compare the anti-PD-1 therapy against the existing standard-of-care. These pivotal trials were designed to definitively demonstrate a benefit in endpoints like Overall Survival (OS) or Progression-Free Survival (PFS).

The following tables summarize key results from foundational clinical trials that led to the approval of Nivolumab and Pembrolizumab in non-small cell lung cancer (NSCLC).

Table 1: Key Data from Nivolumab Pivotal Trials

| Trial Name | Cancer Type | Comparison | Median Overall Survival (OS) | Objective Response Rate (ORR) | Reference |

|---|---|---|---|---|---|

| CheckMate 017 | Squamous NSCLC | Nivolumab vs. Docetaxel | 9.2 months vs. 6.0 months | 20% vs. 9% |

| CheckMate 057 | Non-Squamous NSCLC | Nivolumab vs. Docetaxel | 12.2 months vs. 9.4 months | 19% vs. 12% | |

Table 2: Key Data from Pembrolizumab Pivotal Trials

| Trial Name | Cancer Type | Comparison | Median Overall Survival (OS) | Objective Response Rate (ORR) | Reference |

|---|---|---|---|---|---|

| KEYNOTE-001 | Advanced NSCLC (PD-L1+ cohort) | Single-arm study | 12.0 months (across doses) | 19.4% | |

| KEYNOTE-010 | Pretreated PD-L1+ NSCLC | Pembrolizumab vs. Docetaxel | 12.7 months vs. 8.5 months (TPS ≥1%) | 18% vs. 9% (TPS ≥1%) |

TPS: Tumor Proportion Score, a measure of PD-L1 expression.

Biomarkers and Key Experimental Assays

Identifying patients most likely to respond to anti-PD-1 therapy is a major focus of ongoing research.

-

PD-L1 Expression: The level of PD-L1 expression on tumor cells, as measured by immunohistochemistry (IHC), is the most widely used predictive biomarker. Higher PD-L1 expression is often associated with better response rates. For instance, the approval of Pembrolizumab for NSCLC was initially tied to a companion diagnostic test to select patients with PD-L1-expressing tumors.

-

Tumor Mutational Burden (TMB): TMB is a measure of the number of mutations within a tumor's DNA. A high TMB can lead to the formation of more neoantigens, making the tumor more visible to the immune system. Several studies have shown a correlation between high TMB and improved response to checkpoint inhibitors across different cancer types.

-

Mismatch Repair Deficiency (dMMR)/Microsatellite Instability (MSI): Tumors with dMMR or MSI-High status are unable to properly repair DNA errors, leading to a very high TMB. These tumors are often highly responsive to PD-1 blockade.

This protocol outlines the key steps for the automated staining of PD-L1 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

-

Sample Preparation: FFPE tissue blocks are cut into 4-5 µm sections and mounted on charged microscope slides. Proper fixation (e.g., 24-48 hours in neutral buffered formalin) is critical.

-

Deparaffinization and Rehydration: Slides are processed to remove the paraffin wax and rehydrated through a series of graded alcohol washes.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the PD-L1 antigen. This is often done in a specialized buffer at a high temperature (e.g., using a pressure cooker or steamer).

-

Staining (Automated): The slides are placed on an automated stainer (e.g., Dako Autostainer Link 48). The protocol involves sequential steps:

-

Application of a peroxidase-blocking reagent to prevent non-specific background staining.

-

Incubation with the primary antibody (e.g., rabbit monoclonal anti-human PD-L1, clone 28-8 or 22C3).

-

Application of a secondary antibody linker and a polymer-based detection system coupled to horseradish peroxidase (HRP).

-

Addition of a chromogen substrate like DAB (3,3'-diaminobenzidine), which is converted by HRP into a visible brown precipitate at the site of the antigen.

-

Counterstaining with hematoxylin to visualize cell nuclei in blue.

-

-

Scoring: A pathologist evaluates the slide, assessing the percentage of viable tumor cells showing partial or complete membrane staining for PD-L1 at any intensity. This is often reported as a Tumor Proportion Score (TPS).

References

- 1. Programmed cell death protein 1 - Wikipedia [en.wikipedia.org]

- 2. PD-1: Its Discovery, Involvement in Cancer Immunotherapy, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The PD1:PD-L1/2 Pathway from Discovery to Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Interactions Between Pembrolizumab and the PD-1 Receptor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pembrolizumab (brand name Keytruda®) is a humanized monoclonal antibody of the IgG4-kappa isotype that has revolutionized cancer immunotherapy.[1][2] It functions as an immune checkpoint inhibitor by targeting the programmed cell death-1 (PD-1) receptor, thereby blocking its interaction with ligands PD-L1 and PD-L2.[1][3] This blockade reinvigorates exhausted T-cells, restoring their ability to recognize and eliminate tumor cells.[1] This guide provides a detailed technical overview of the molecular interactions between Pembrolizumab and the PD-1 receptor, including quantitative binding data, key interacting residues, experimental methodologies for characterization, and the associated signaling pathways.

Mechanism of Action

Under normal physiological conditions, the PD-1 pathway is a crucial immune checkpoint that maintains self-tolerance and prevents excessive inflammation. When T-cells are activated, they upregulate PD-1 expression. The binding of PD-1 to its ligands, PD-L1 and PD-L2, which can be expressed on various cell types including some tumor cells, initiates an inhibitory signal within the T-cell. This signaling cascade leads to T-cell "exhaustion," characterized by reduced proliferation, cytokine release, and cytotoxic activity. Many cancer cells exploit this mechanism by overexpressing PD-L1, effectively creating an immune-privileged microenvironment to evade destruction by the host's immune system.

Pembrolizumab physically binds to the PD-1 receptor on T-cells, sterically hindering the binding of PD-L1 and PD-L2. This action effectively "releases the brakes" on the T-cell, restoring its anti-tumor functions. By preventing the inhibitory signal, Pembrolizumab allows for the reactivation of T-cells, leading to a potent and durable anti-tumor immune response.

Quantitative Binding and Structural Data

The interaction between Pembrolizumab and the PD-1 receptor has been extensively characterized using various biophysical and structural techniques. The high-affinity binding is a key determinant of its clinical efficacy.

| Parameter | Value | Method | Reference |

| Binding Affinity (KD) | 29 pM | Surface Plasmon Resonance (SPR) | |

| ~3.4 nM | Surface Plasmon Resonance (SPR) | ||

| Crystal Structure Resolution (Pembrolizumab Fab/PD-1 Complex) | 2.9 Å | X-ray Crystallography | |

| 2.15 Å | X-ray Crystallography | ||

| Crystal Structure Resolution (Full-length Pembrolizumab) | 2.3 Å | X-ray Crystallography | |

| Total Buried Surface Area | 2,126 Ų | X-ray Crystallography |

Note: Discrepancies in reported binding affinities can arise from different experimental conditions and instrument setups.

Key Molecular Interactions

The high-resolution crystal structures of the Pembrolizumab-PD-1 complex have elucidated the precise molecular interactions at the binding interface. The interaction is extensive, involving a large surface area and a combination of hydrogen bonds, salt bridges, and hydrophobic interactions.

Interacting Residues

The binding of Pembrolizumab to PD-1 is primarily mediated by the complementarity-determining regions (CDRs) of the antibody's light and heavy chains engaging with specific loops and strands of the PD-1 extracellular domain.

Key PD-1 Residues Involved in Binding:

-

C'D Loop: This loop protrudes into a groove formed by the CDRs of Pembrolizumab. Residues such as Glu84, Asp85, Arg86, Ser87, Gln88, Pro89, and Gly90 are crucial for the interaction.

-

FG Loop: The FG loop of PD-1 is also a major site of interaction.

-

C and C' Strands: Residues within these strands, including Gln75, Thr76, Asp77, and Lys78, form hydrogen bonds and salt bridges with Pembrolizumab.

Key Pembrolizumab Residues Involved in Binding:

The paratope of Pembrolizumab involves residues from multiple CDRs on both the heavy and light chains. For instance, residues TyrH33, TyrH35, AsnH52, AsnH59, and ArgH99 on the heavy chain, and TyrL36 on the light chain, are involved in hydrogen bonding and van der Waals contacts with PD-1.

Nature of the Interactions

The binding is characterized by a network of interactions that confer high affinity and specificity:

-

Hydrogen Bonds: Numerous direct and water-mediated hydrogen bonds stabilize the complex. For example, the side chain of Ser87 on PD-1 forms a hydrogen bond with ArgH99 of Pembrolizumab's heavy chain.

-

Salt Bridges: A notable salt bridge is formed between Asp85 of PD-1 and ArgH99 of the Pembrolizumab heavy chain.

-

Hydrophobic Interactions: Hydrophobic residues on both proteins contribute to the stability of the complex. For instance, Pro89 of PD-1 inserts into a hydrophobic cavity on Pembrolizumab.

Experimental Protocols

The characterization of the Pembrolizumab-PD-1 interaction relies on several key experimental techniques. Below are generalized protocols for these methods.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of molecular interactions in real-time.

Generalized Protocol:

-

Chip Preparation: An anti-human Fc antibody is immobilized on a sensor chip surface.

-

Ligand Capture: Pembrolizumab is injected over the sensor surface and is captured by the immobilized anti-human Fc antibody.

-

Analyte Injection: A series of concentrations of the PD-1 extracellular domain (analyte) are injected over the chip surface. The binding of PD-1 to the captured Pembrolizumab is measured as a change in the refractive index, which is proportional to the mass change on the surface.

-

Dissociation: After the association phase, a buffer is flowed over the chip to measure the dissociation of the PD-1 from Pembrolizumab.

-

Regeneration: The sensor surface is regenerated by stripping the captured antibody and analyte, allowing for a new cycle of measurements.

-

Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

X-ray Crystallography for Structural Determination

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of a protein or protein complex.

Generalized Protocol:

-

Protein Expression and Purification: The extracellular domain of human PD-1 and the Fab (antigen-binding fragment) of Pembrolizumab are expressed and purified.

-

Complex Formation: The purified PD-1 and Pembrolizumab Fab are mixed in a 1:1 molar ratio to form the complex.

-

Crystallization: The complex is subjected to various crystallization screening conditions (e.g., varying pH, precipitants, and temperature) to obtain well-ordered crystals.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the complex is built and refined.

Site-Directed Mutagenesis for Epitope Mapping

Site-directed mutagenesis is used to identify key residues involved in the binding interface by systematically replacing specific amino acids and measuring the impact on binding affinity.

Generalized Protocol:

-

Mutant Generation: Plasmids encoding the PD-1 extracellular domain with specific point mutations (e.g., alanine scanning) at predicted interface residues are generated.

-

Protein Expression: The mutant PD-1 proteins are expressed in a suitable cell line (e.g., 293F cells).

-

Binding Assay: The binding of Pembrolizumab to the mutant PD-1 proteins is assessed, typically using a cell-based binding assay with flow cytometry or a biophysical method like SPR.

-

Data Analysis: A significant reduction in binding affinity for a particular mutant indicates that the mutated residue is a critical component of the binding epitope.

Signaling Pathway and Experimental Workflow Visualizations

PD-1 Signaling Pathway and Pembrolizumab Blockade

Caption: PD-1 signaling blockade by Pembrolizumab.

Generalized Experimental Workflow for Interaction Analysis

Caption: Workflow for Pembrolizumab-PD-1 interaction analysis.

Conclusion

The molecular interaction between Pembrolizumab and the PD-1 receptor is a well-defined, high-affinity engagement that forms the basis of its potent anti-tumor activity. Structural and biophysical studies have provided a detailed map of the binding interface, highlighting the key residues and forces that drive this interaction. A thorough understanding of these molecular details is critical for the rational design of next-generation immunotherapies and for optimizing the clinical application of existing agents like Pembrolizumab. The experimental protocols outlined provide a framework for the continued investigation and characterization of such therapeutic antibody-antigen interactions.

References

Preclinical Pharmacology of PD-1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical pharmacology of Programmed Death-1 (PD-1) inhibitors, a cornerstone of modern cancer immunotherapy. This document details the core preclinical assessments, including binding characteristics, in vitro functional assays, and in vivo efficacy studies. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals in the field of immuno-oncology.

Introduction to PD-1 and its Role in Cancer Immunity

Programmed Death-1 (PD-1), an immune checkpoint receptor expressed on activated T cells, B cells, and natural killer cells, plays a crucial role in maintaining immune homeostasis and preventing autoimmunity.[1][2] Under normal physiological conditions, its engagement with its ligands, PD-L1 and PD-L2, delivers an inhibitory signal that dampens T cell activation.[1][2] However, many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1 on their surface.[3] This interaction between tumor cell PD-L1 and T cell PD-1 leads to the suppression of anti-tumor T cell responses, allowing the tumor to grow unchecked. PD-1 inhibitors are monoclonal antibodies designed to block this interaction, thereby restoring the immune system's ability to recognize and eliminate cancer cells.

Mechanism of Action of PD-1 Inhibitors

PD-1 inhibitors function by physically blocking the binding of PD-1 to its ligands, PD-L1 and PD-L2. This disruption of the PD-1/PD-L1 axis reinvigorates exhausted T cells within the tumor microenvironment, leading to enhanced T cell proliferation, cytokine production (such as IFN-γ), and cytotoxic activity against tumor cells.

The PD-1 Signaling Pathway

Upon engagement with PD-L1, the cytoplasmic tail of the PD-1 receptor becomes phosphorylated. This leads to the recruitment of the tyrosine phosphatase SHP-2, which in turn dephosphorylates and inactivates key downstream signaling molecules of the T cell receptor (TCR) and CD28 co-stimulatory pathways, such as Lck and ZAP-70. This ultimately results in the suppression of T cell activation.

Quantitative Preclinical Assessment of PD-1 Inhibitors

The preclinical evaluation of PD-1 inhibitors involves a series of quantitative assessments to determine their potency and potential efficacy. These include measuring their binding affinity to the PD-1 receptor and evaluating their functional activity in various in vitro and in vivo models.

Binding Affinity and Kinetics

The binding affinity of a PD-1 inhibitor to its target is a critical parameter that influences its biological activity. This is typically measured using techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) to determine the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

| Antibody | Target | KD (nM) | Method | Reference |

| Nivolumab | Human PD-1 | 0.306 | SPR | |

| Pembrolizumab | Human PD-1 | 0.029 | SPR | |

| RPH-120 | Dimeric Human PD-L1 | 0.43 | SPR | |

| Atezolizumab | Dimeric Human PD-L1 | 0.19 | SPR | |

| Murine anti-PD-1 Panel | Murine PD-1 | 0.02 - 15 | BLI |

Table 1: Binding Affinities of Selected PD-1 and PD-L1 Inhibitors.

In Vitro Functional Assays

In vitro assays are essential for assessing the functional consequences of PD-1 blockade. These assays typically measure the ability of a PD-1 inhibitor to enhance T cell responses.

The MLR assay is a widely used method to evaluate the immunomodulatory activity of compounds. It involves co-culturing immune cells from two different donors, leading to T cell activation and proliferation, which can be further enhanced by PD-1 inhibitors.

| Compound | Assay | Readout | EC50 (nM) | Reference |

| RPH-120 | MLR | IL-2 Secretion | 0.47 | |

| Atezolizumab | MLR | IL-2 Secretion | 21.53 | |

| Pembrolizumab | MLR | IL-2 Secretion | 0.87 |

Table 2: In Vitro Functional Activity of PD-1/PD-L1 Inhibitors in MLR Assays.

These assays directly measure the activation of T cells in response to stimulation in the presence or absence of a PD-1 inhibitor. Common readouts include the expression of activation markers (e.g., CD25, CD69) and cytokine production (e.g., IFN-γ).

In Vivo Efficacy Studies

Syngeneic mouse tumor models, where immunocompetent mice are implanted with tumors of the same genetic background, are the gold standard for evaluating the in vivo efficacy of PD-1 inhibitors. These models allow for the assessment of the drug's anti-tumor activity in the context of a fully functional immune system.

| Model | Treatment | Dose/Schedule | Tumor Growth Inhibition (TGI) | Reference |

| MC38 (colon) | anti-PD-1 | 10 mg/kg, IP | 45% reduction in tumor volume (Day 28) | |

| CT26 (colon) | anti-PD-1 | 10 mg/kg, IP | 30% decrease in tumor volume (Day 10) | |

| HCC-827 (lung) | RPH-120 | 20 mg/kg | 34% | |

| HCC-827 (lung) | Atezolizumab | 10 mg/kg | 34% |

Table 3: In Vivo Efficacy of PD-1/PD-L1 Inhibitors in Syngeneic Mouse Models.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are generalized protocols for key experiments.

Mixed Lymphocyte Reaction (MLR) Assay Protocol

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy human donors.

-

Cell Culture: Co-culture the PBMCs from the two donors in a 96-well plate. For a one-way MLR, one set of PBMCs is irradiated or treated with mitomycin C to prevent proliferation, serving as stimulator cells.

-

Treatment: Add the PD-1 inhibitor at various concentrations to the co-culture.

-

Incubation: Incubate the plate for 5-7 days.

-

Readout: Measure T cell proliferation (e.g., using CFSE or BrdU incorporation assays) and cytokine production (e.g., IFN-γ, IL-2) in the culture supernatant using ELISA or cytometric bead array.

Syngeneic Mouse Tumor Model Protocol

-

Cell Culture: Culture a murine tumor cell line (e.g., MC38, CT26) in appropriate media.

-

Tumor Implantation: Subcutaneously inject a suspension of the tumor cells into the flank of immunocompetent mice (e.g., C57BL/6 for MC38).

-

Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Randomization: Randomize mice into treatment and control groups.

-

Treatment: Administer the PD-1 inhibitor (e.g., via intraperitoneal injection) according to the desired dosing schedule. The control group receives a vehicle or isotype control antibody.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

-

Analysis: Calculate Tumor Growth Inhibition (TGI) and assess survival.

Conclusion

The preclinical pharmacology of PD-1 inhibitors is a multifaceted field that requires a rigorous and systematic approach to evaluation. This guide has outlined the key concepts and experimental methodologies that form the foundation of preclinical assessment. By understanding the mechanism of action, employing robust quantitative assays, and utilizing relevant in vivo models, researchers can effectively characterize novel PD-1 inhibitors and advance their development towards clinical applications in the fight against cancer.

References

Pembrolizumab and the Revolution of Immune Checkpoint Blockade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of immune checkpoint inhibitors has marked a paradigm shift in the landscape of oncology. Among these, pembrolizumab (Keytruda®), a humanized monoclonal antibody, has emerged as a cornerstone of cancer immunotherapy.[1] This technical guide provides an in-depth overview of pembrolizumab's impact on immune checkpoint blockade, detailing its mechanism of action, clinical efficacy across various malignancies, and the experimental protocols used to evaluate its effects. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal therapeutic agent.

Pembrolizumab is an IgG4 kappa isotype monoclonal antibody that targets the programmed cell death-1 (PD-1) receptor.[1] By blocking the interaction of PD-1 with its ligands, PD-L1 and PD-L2, pembrolizumab effectively releases the "brakes" on the immune system, enabling a more robust anti-tumor response.[2][3] This guide will delve into the molecular intricacies of this interaction and its downstream consequences for T-cell function.

Mechanism of Action: Reinvigorating the Anti-Tumor Immune Response

The PD-1 pathway plays a crucial role in maintaining immune homeostasis and preventing autoimmunity. However, many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1 on their surface.[4] The binding of PD-L1 to the PD-1 receptor on activated T cells initiates an inhibitory signal, leading to T-cell exhaustion and dysfunction within the tumor microenvironment.

Pembrolizumab directly counteracts this immunosuppressive mechanism. It binds with high affinity to the PD-1 receptor, physically obstructing its interaction with both PD-L1 and PD-L2. This blockade reinvigorates exhausted T cells, restoring their ability to proliferate, produce cytotoxic granules, and secrete pro-inflammatory cytokines such as interferon-gamma (IFN-γ). The reactivated T cells can then recognize and eliminate cancer cells.

Clinical Efficacy of Pembrolizumab

The clinical development of pembrolizumab has been marked by a series of pivotal KEYNOTE trials, which have demonstrated its efficacy across a broad spectrum of malignancies. The following tables summarize key quantitative data from these trials, including Overall Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS).

Table 1: Efficacy of Pembrolizumab in Non-Small Cell Lung Cancer (NSCLC)

| Trial (Line of Therapy) | Patient Population | Treatment Arm | n | ORR (%) | Median PFS (months) | Median OS (months) |

| KEYNOTE-024 (First-Line) | PD-L1 TPS ≥50% | Pembrolizumab | 154 | 44.8 | 10.3 | 30.0 |

| Chemotherapy | 151 | 27.8 | 6.0 | 14.2 | ||

| KEYNOTE-042 (First-Line) | PD-L1 TPS ≥1% | Pembrolizumab | 637 | 27.3 | 5.4 | 16.7 |

| Chemotherapy | 637 | 21.5 | 6.5 | 12.1 | ||

| KEYNOTE-010 (Previously Treated) | PD-L1 TPS ≥1% | Pembrolizumab (2 mg/kg) | 344 | 18 | 3.9 | 10.4 |

| Docetaxel | 343 | 9 | 4.0 | 8.5 |

TPS: Tumor Proportion Score

Table 2: Efficacy of Pembrolizumab in Melanoma

| Trial (Line of Therapy) | Patient Population | Treatment Arm | n | ORR (%) | Median PFS (months) | 2-Year OS Rate (%) |

| KEYNOTE-006 (First-Line) | Advanced Melanoma | Pembrolizumab (10mg/kg q2w) | 279 | 33.7 | 5.5 | 58 |

| Pembrolizumab (10mg/kg q3w) | 277 | 32.9 | 4.1 | 58 | ||

| Ipilimumab | 278 | 11.9 | 2.8 | 45 | ||

| SWOG S1512 (First-Line) | Unresectable Desmoplastic Melanoma | Pembrolizumab | 27 | 89 | Not Reached | 89 (2-year) |

Table 3: Efficacy of Pembrolizumab in Other Solid Tumors

| Cancer Type | Trial | Patient Population | n | ORR (%) |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | KEYNOTE-048 (First-Line, CPS ≥1) | Pembrolizumab + Chemo | 276 | 36 |

| Urothelial Carcinoma | KEYNOTE-045 (Second-Line) | Pembrolizumab | 270 | 21.1 |

| Classical Hodgkin Lymphoma (cHL) | KEYNOTE-087 (Relapsed/Refractory) | Pembrolizumab | 210 | 69 |

| Triple-Negative Breast Cancer (TNBC) | KEYNOTE-522 (Neoadjuvant/Adjuvant) | Pembrolizumab + Chemo | 784 | 64.8 (pCR) |

| Cutaneous Squamous Cell Carcinoma (CSCC) | KEYNOTE-629 (Locally Advanced) | Pembrolizumab | 54 | 50 |

| KEYNOTE-629 (Recurrent/Metastatic) | Pembrolizumab | 105 | 35.2 | |

| MSI-H/dMMR Cancers | KEYNOTE-158 (Non-colorectal) | Pembrolizumab | 233 | 34.3 |

CPS: Combined Positive Score; pCR: Pathological Complete Response; MSI-H: Microsatellite Instability-High; dMMR: Mismatch Repair Deficient

Experimental Protocols

The evaluation of pembrolizumab's activity and the identification of responsive patient populations rely on a suite of well-defined experimental protocols. This section details the methodologies for key assays.

PD-L1 Immunohistochemistry (IHC)

Objective: To detect the expression of PD-L1 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue to aid in patient selection for pembrolizumab therapy. The FDA-approved companion diagnostic is the PD-L1 IHC 22C3 pharmDx assay.

Methodology:

-

Specimen Preparation:

-

Obtain FFPE tumor tissue blocks.

-

Cut 4-5 µm sections and mount on positively charged slides.

-

Perform a hematoxylin and eosin (H&E) stain on a serial section to assess tissue adequacy, requiring a minimum of 100 viable tumor cells.

-

-

Deparaffinization and Rehydration:

-

Incubate slides in a xylene substitute, followed by a series of graded ethanol washes (e.g., 100%, 95%, 70%) and a final rinse in deionized water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval using a low pH target retrieval solution in a water bath or pressure cooker at 95-100°C for 20-30 minutes.

-

-

Staining Procedure (Automated or Manual):

-

Peroxidase Block: Incubate slides with a hydrogen peroxide solution to block endogenous peroxidase activity.

-

Primary Antibody Incubation: Apply the primary antibody, Monoclonal Mouse Anti-PD-L1, Clone 22C3, and incubate.

-

Linker and Visualization System: Apply a linker antibody followed by a polymer-based detection system conjugated to horseradish peroxidase (HRP).

-

Chromogen Application: Add a chromogen substrate, such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen-antibody complex.

-

Counterstaining: Stain with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and coverslip using a permanent mounting medium.

-

-

Interpretation (Scoring):

-

A pathologist evaluates the slides under a light microscope.

-

Tumor Proportion Score (TPS): The percentage of viable tumor cells showing partial or complete membrane staining at any intensity.

-

Combined Positive Score (CPS): The number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) divided by the total number of viable tumor cells, multiplied by 100.

-

Flow Cytometry for T-Cell Activation

Objective: To quantify the expression of activation markers on T-cell subsets (e.g., CD4+ and CD8+) in peripheral blood mononuclear cells (PBMCs) following stimulation, to assess the immunomodulatory effects of pembrolizumab.

Methodology:

-

PBMC Isolation:

-

Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

-

Cell Stimulation (Optional but recommended for assessing functional changes):

-

Culture PBMCs in the presence of a T-cell stimulus (e.g., anti-CD3/CD28 antibodies, specific antigens, or mitogens) with or without pembrolizumab for a specified period (e.g., 24-72 hours).

-

-

Surface Marker Staining:

-

Harvest and wash the cells in a suitable buffer (e.g., PBS with 2% FBS).

-

Incubate the cells with a cocktail of fluorescently labeled monoclonal antibodies against T-cell lineage and activation markers (e.g., CD3, CD4, CD8, CD69, CD25, HLA-DR) for 20-30 minutes at 4°C in the dark.

-

-

Viability Staining:

-

Add a viability dye (e.g., 7-AAD or propidium iodide) to distinguish live from dead cells.